2-(4-bromo-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a useful research compound. Its molecular formula is C22H18BrNO4 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.04192 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
One study focuses on the synthesis and characterization of new zinc phthalocyanine compounds that have shown promising properties for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Antifungal Activities
Another study discovered new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals. These findings indicate that these bromophenols may have applications as natural antioxidants in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).
Antimicrobial Profile
Research on the synthesis of newer Schiff bases and thiazolidinone derivatives, derived from compounds structurally related to 2-(4-bromo-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide, has revealed their potent antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-13-9-14(23)7-8-18(13)27-12-22(25)24-17-11-20-16(10-21(17)26-2)15-5-3-4-6-19(15)28-20/h3-11H,12H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIBMAOFJQYFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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